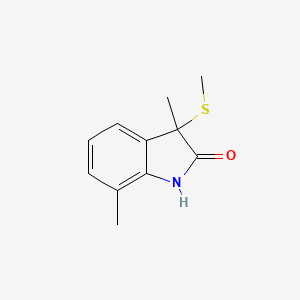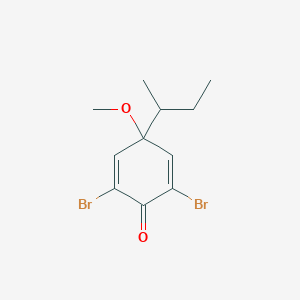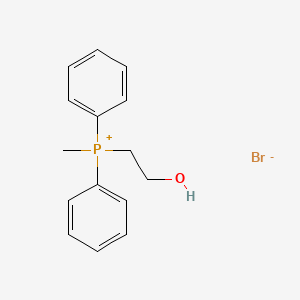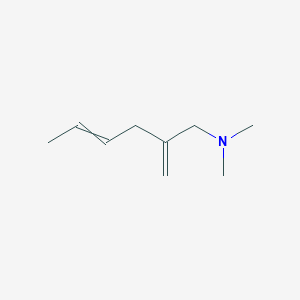![molecular formula C9H9ClN2O4S B14583495 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene CAS No. 61101-47-1](/img/structure/B14583495.png)
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with chlorine, nitro, and sulfanyl groups
Méthodes De Préparation
The synthesis of 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene to introduce the propan-2-yl group.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Chlorination: Finally, the chlorination of the benzene ring completes the synthesis.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and chlorine groups influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and chlorine makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Applications De Recherche Scientifique
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro and chlorine groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets . The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dinitrobenzene: Lacks the sulfanyl group and has different reactivity and applications.
2,4-Dinitrochlorobenzene: Similar structure but without the propan-2-yl group, leading to distinct chemical properties.
4-Chloro-1,3-dinitrobenzene: Another related compound with variations in the position of substituents.
Propriétés
Numéro CAS |
61101-47-1 |
|---|---|
Formule moléculaire |
C9H9ClN2O4S |
Poids moléculaire |
276.70 g/mol |
Nom IUPAC |
1-chloro-2,4-dinitro-5-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H9ClN2O4S/c1-5(2)17-9-3-6(10)7(11(13)14)4-8(9)12(15)16/h3-5H,1-2H3 |
Clé InChI |
DWSHGEANSXHIGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)

![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)


![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)


